Choline chloride-15N

Description

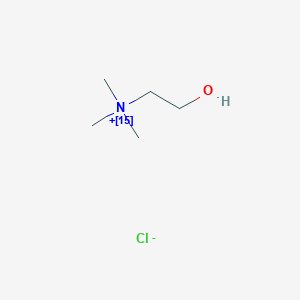

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxyethyl(trimethyl)(15N)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i6+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMZJAMFUVOLNK-NWZHYJCUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15N+](C)(C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746148 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-(~15~N)aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287484-43-9 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-(~15~N)aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287484-43-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Choline Chloride-15N: A Technical Guide to Its Role in Advancing Metabolic Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline chloride-15N is a stable, isotopically labeled form of choline chloride, an essential nutrient vital for numerous physiological processes. In this non-radioactive variant, the naturally abundant nitrogen-14 (¹⁴N) atom within the choline molecule is replaced with the heavier nitrogen-15 (¹⁵N) isotope. This subtle alteration in mass allows researchers to trace the metabolic fate of choline with high precision using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. As a result, this compound has emerged as an indispensable tool in metabolic research and drug development, offering profound insights into cellular biochemistry in both healthy and diseased states.

This technical guide provides an in-depth overview of this compound, its applications in metabolic research, detailed experimental protocols, and its burgeoning role in the pharmaceutical industry.

Core Concepts: The Significance of 15N Labeling

The utility of this compound as a metabolic tracer stems from the ability to distinguish it from its unlabeled counterpart. When introduced into a biological system, the ¹⁵N-labeled choline participates in the same biochemical reactions as endogenous choline. By tracking the incorporation of the ¹⁵N isotope into various downstream metabolites, researchers can elucidate the activity of specific metabolic pathways, quantify metabolic fluxes, and identify alterations in choline metabolism associated with disease or drug treatment.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in experimental settings.

| Property | Value |

| Chemical Formula | C₅H₁₄ClN¹⁵O |

| Molecular Weight | ~140.62 g/mol |

| CAS Number | 287484-43-9 |

| Appearance | Solid |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N |

| Chemical Purity | Typically ≥99% |

| Solubility | Soluble in water |

The Central Role of Choline in Cellular Metabolism

Choline is a cornerstone of two major metabolic pathways that are critical for cell structure, signaling, and one-carbon metabolism. This compound serves as an invaluable tracer for dissecting these intricate networks.

The Kennedy Pathway (CDP-Choline Pathway)

The Kennedy pathway is the primary route for the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. PC is essential for maintaining membrane integrity and fluidity, and it also serves as a source of signaling molecules. The pathway proceeds in three main steps:

-

Choline Phosphorylation: Choline is first phosphorylated by choline kinase (CK) to produce phosphocholine.

-

CDP-Choline Synthesis: Phosphocholine is then converted to cytidine diphosphate-choline (CDP-choline) by CTP:phosphocholine cytidylyltransferase (CCT).

-

Phosphatidylcholine Synthesis: Finally, choline phosphotransferase (CPT) catalyzes the transfer of the phosphocholine moiety from CDP-choline to diacylglycerol (DAG) to form phosphatidylcholine.

Alterations in the Kennedy pathway are frequently observed in cancer, where increased PC synthesis is required to support rapid cell proliferation.

A Comprehensive Technical Guide to the Synthesis and Purification of Choline Chloride-¹⁵N for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of Choline chloride-¹⁵N, a critical isotopically labeled compound for metabolic research, neurochemical studies, and drug development. The methodologies detailed herein are compiled to ensure high yield, chemical purity, and isotopic enrichment, meeting the rigorous standards of scientific research.

Introduction

Choline is an essential nutrient involved in numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, and lipid transport. The use of stable isotope-labeled choline, particularly with ¹⁵N, allows researchers to trace its metabolic fate in biological systems with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide outlines a robust and reproducible method for the laboratory-scale synthesis and purification of Choline chloride-¹⁵N.

Synthesis of Choline Chloride-¹⁵N

The synthesis of Choline chloride-¹⁵N is a two-step process that begins with the preparation of ¹⁵N-trimethylamine from an enriched nitrogen source, followed by its reaction with 2-chloroethanol.

Step 1: Synthesis of ¹⁵N-Trimethylamine Hydrochloride

The initial step involves the synthesis of the key precursor, ¹⁵N-trimethylamine, from ¹⁵N-labeled ammonium chloride and paraformaldehyde. This reaction, a variation of the Eschweiler-Clarke reaction, produces ¹⁵N-trimethylamine hydrochloride.

Experimental Protocol:

-

Reaction Setup: In a 5-L round-bottomed flask equipped with a long reflux condenser, thoroughly mix 500 g (9.35 moles) of ¹⁵N-ammonium chloride (≥98 atom % ¹⁵N) and 1330 g (14.8 moles) of paraformaldehyde.

-

Initial Reaction: Gradually heat the mixture using an oil bath. Between 85°C and 105°C, the mixture will begin to liquefy, accompanied by a vigorous evolution of carbon dioxide. Immediately remove the heat source and allow the reaction to proceed until the gas evolution subsides (approximately 1.5 hours).

-

Completion of Reaction: Once the initial vigorous reaction has ceased, resume heating and raise the oil bath temperature to about 160°C. Maintain this temperature for 2.5 to 3.5 hours, or until the evolution of carbon dioxide has practically stopped.

-

Isolation of ¹⁵N-Trimethylamine Hydrochloride:

-

Cool the reaction mixture.

-

To obtain free ¹⁵N-trimethylamine, carefully add a solution of 1100 g of sodium hydroxide in 2 L of water to the reaction mixture under controlled conditions to avoid excessive frothing.

-

The liberated ¹⁵N-trimethylamine gas is then distilled and bubbled through hydrochloric acid to form ¹⁵N-trimethylamine hydrochloride.

-

Evaporate the resulting hydrochloric acid solution to obtain crystalline ¹⁵N-trimethylamine hydrochloride. The product can be purified by centrifugation to yield a white, dry product.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | ¹⁵N-Ammonium Chloride | [1] |

| Reagent | Paraformaldehyde | [1] |

| Typical Yield | ~89% (based on ¹⁵N-ammonium chloride) | [1] |

Step 2: Synthesis of Choline Chloride-¹⁵N

The final step is the quaternization of ¹⁵N-trimethylamine with 2-chloroethanol to produce Choline chloride-¹⁵N.

Experimental Protocol:

-

Preparation of Free ¹⁵N-Trimethylamine: The ¹⁵N-trimethylamine hydrochloride synthesized in the previous step is treated with a strong base (e.g., concentrated NaOH solution) to liberate the free ¹⁵N-trimethylamine gas. The gas is then dried by passing it through a column of soda-lime.

-

Reaction with 2-Chloroethanol: The dried ¹⁵N-trimethylamine gas is bubbled through 2-chloroethanol. The reaction is typically carried out in a suitable solvent, or neat.

-

Reaction Conditions: The reaction is exothermic. Maintain the reaction temperature between 50°C and 80°C with constant stirring for 1.5 to 3 hours. The reaction can be performed under a pressure of 1-5 atm to increase the reaction rate.

-

Work-up: After the reaction is complete, the resulting product is typically a concentrated aqueous solution of Choline chloride-¹⁵N.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | ¹⁵N-Trimethylamine, 2-Chloroethanol | [2][3] |

| Molar Ratio (¹⁵N-Trimethylamine : 2-Chloroethanol) | 1.0 : 0.97-1.03 | [2] |

| Reaction Temperature | 20-150 °C | [2] |

| Reaction Time | 2-8 hours | [2] |

| Typical Yield | 98-99% | [2] |

Synthesis Workflow Diagram:

Purification of Choline Chloride-¹⁵N

Purification is a critical step to ensure the final product is free of unreacted starting materials, byproducts, and other impurities. The primary methods for purifying Choline chloride-¹⁵N are recrystallization and ion-exchange chromatography.

Recrystallization

Recrystallization from ethanol is an effective method for purifying crude Choline chloride-¹⁵N.

Experimental Protocol:

-

Dissolution: Dissolve the crude Choline chloride-¹⁵N in a minimal amount of hot absolute ethanol. A typical starting ratio is approximately 4 mL of ethanol per gram of crude product. Heat the mixture to boiling to ensure complete dissolution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Filter the hot solution through a pre-heated funnel to remove the activated carbon.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quantitative Data:

| Parameter | Value |

| Recrystallization Solvent | Absolute Ethanol |

| Typical Recovery | >85% |

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for removing ionic impurities and can also be used for the final purification of Choline chloride-¹⁵N. As choline is a quaternary ammonium cation, a cation-exchange resin is employed.

Experimental Protocol:

-

Resin Selection and Preparation: A strong acid cation-exchange resin (e.g., Dowex 50W series or similar polystyrene-divinylbenzene resin with sulfonate functional groups) in the H⁺ form is suitable. Prepare a column with the resin and equilibrate it with deionized water.

-

Sample Loading: Dissolve the crude Choline chloride-¹⁵N in deionized water and load the solution onto the column.

-

Washing: Wash the column with several column volumes of deionized water to remove any anionic or neutral impurities.

-

Elution: Elute the bound Choline-¹⁵N from the resin using a suitable eluent. A common approach is to use a gradient of a volatile acid, such as hydrochloric acid or formic acid. For instance, a stepwise or linear gradient of 0.1 M to 2 M HCl can be effective.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of choline using a suitable method (e.g., thin-layer chromatography or a specific colorimetric assay).

-

Product Isolation: Combine the pure fractions and evaporate the solvent (and volatile acid) under reduced pressure to obtain the purified Choline chloride-¹⁵N.

Quantitative Data:

| Parameter | Value | Reference |

| Resin Type | Strong Acid Cation-Exchanger (e.g., Dowex 50W) | [4] |

| Eluent | Hydrochloric Acid or Formic Acid Gradient | [5] |

| Typical Purity | >99% | [5] |

Purification Workflow Diagram:

Purity and Isotopic Enrichment Analysis

The quality of the synthesized Choline chloride-¹⁵N is assessed by its chemical purity and isotopic enrichment.

Chemical Purity

The chemical purity of the final product can be determined using several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any organic impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector or conductivity detector) can be used to quantify the purity.

-

Ion Chromatography: As a specific form of HPLC, ion chromatography is well-suited for the analysis of choline and can separate it from other cations.[4]

Isotopic Enrichment

The determination of the ¹⁵N isotopic enrichment is crucial and is typically performed using mass spectrometry.

Experimental Protocol (Mass Spectrometry):

-

Sample Preparation: Prepare a dilute solution of the purified Choline chloride-¹⁵N in a suitable solvent (e.g., methanol/water).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The choline cation ([C₅H₁₄NO]⁺) will be observed.

-

Data Analysis:

-

Identify the monoisotopic peak for the unlabeled choline (m/z ≈ 104.1070).

-

Identify the monoisotopic peak for the ¹⁵N-labeled choline (m/z ≈ 105.1040).

-

Calculate the isotopic enrichment by comparing the intensities of the labeled and unlabeled peaks, correcting for the natural abundance of isotopes. The percentage of ¹⁵N enrichment can be calculated using the following formula:

% ¹⁵N Enrichment = [Intensity(¹⁵N) / (Intensity(¹⁴N) + Intensity(¹⁵N))] x 100

-

Quantitative Data:

| Parameter | Value | Reference |

| Expected Chemical Purity | ≥99% | [5] |

| Expected Isotopic Enrichment | ≥98 atom % ¹⁵N | Commercial standards |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of high-quality Choline chloride-¹⁵N for research purposes. By following the detailed experimental protocols and utilizing the specified analytical techniques, researchers can confidently produce this essential isotopic tracer for their studies in metabolism, neuroscience, and drug development. The provided diagrams and quantitative data serve as a practical reference for laboratory implementation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN1053057A - Synthesis of Choline Chloride by Autocatalysis - Google Patents [patents.google.com]

- 3. Choline chloride - Wikipedia [en.wikipedia.org]

- 4. [Determination of choline chloride and trimethylamine in feedstuff by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

The Biological Significance of 15N Stable Isotope Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern biological research, providing a powerful means to trace the metabolic fate of molecules and quantify dynamic changes in complex biological systems. Among the stable isotopes, Nitrogen-15 (¹⁵N) holds a unique and critical position due to nitrogen's fundamental role as a constituent of proteins and nucleic acids. This technical guide provides a comprehensive overview of the biological significance of ¹⁵N stable isotope labeling, with a focus on its applications in proteomics, metabolomics, and nucleic acid analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of ¹⁵N labeling in their work.

Nitrogen-15 is a non-radioactive, heavy isotope of nitrogen. By replacing the naturally more abundant ¹⁴N with ¹⁵N in biological molecules, researchers can distinguish and track these molecules using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This ability to differentiate labeled from unlabeled molecules underpins a wide array of experimental approaches that provide unprecedented insights into cellular processes.

Core Applications of ¹⁵N Stable Isotope Labeling

The versatility of ¹⁵N labeling allows for its application across various fields of biological research, from fundamental cell biology to drug discovery and development. The core applications can be broadly categorized into three main areas:

-

Quantitative Proteomics: Enabling the accurate measurement of protein abundance, synthesis, and turnover.

-

Metabolomics and Metabolic Flux Analysis: Facilitating the tracing of nitrogen-containing metabolites and the elucidation of metabolic pathway dynamics.

-

Nucleic Acid Analysis: Allowing for the study of DNA and RNA synthesis and the identification of active microorganisms in environmental samples.

Quantitative Proteomics with ¹⁵N Labeling

In proteomics, ¹⁵N labeling is a robust method for the relative and absolute quantification of proteins.[2] The general principle involves growing cells or organisms in a medium where the sole nitrogen source is enriched with ¹⁵N. This leads to the incorporation of the heavy isotope into all nitrogen-containing amino acids and, consequently, into all proteins.

Key Techniques

-

Metabolic Labeling: This is the most common approach, where entire proteomes are labeled by providing a ¹⁵N-enriched nitrogen source in the growth medium.[2] This method is applicable to a wide range of organisms, from bacteria and yeast to plants and even small animals.[3][4]

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): While traditionally associated with carbon-13 (¹³C) and deuterium (²H) labeled amino acids, SILAC can also be performed using ¹⁵N-labeled amino acids.[5][6] In this method, cells are grown in a medium containing specific "heavy" ¹⁵N-labeled amino acids, leading to their incorporation into newly synthesized proteins.[5]

Experimental Workflow: Quantitative Proteomics

The following diagram illustrates a typical workflow for a comparative proteomics experiment using ¹⁵N metabolic labeling.

Caption: A schematic of the experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Data Presentation: Quantitative Proteomics

The primary output of a quantitative proteomics experiment is a list of identified proteins and their relative abundance ratios between the different conditions. This data is often presented in a table format.

| Protein ID | Gene Name | Description | Log₂(¹⁵N/¹⁴N) Ratio | p-value |

| P12345 | HSP70 | Heat shock protein 70 | 2.58 | 0.001 |

| Q67890 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | -0.12 | 0.85 |

| A1B2C3 | EGFR | Epidermal growth factor receptor | -1.75 | 0.023 |

| ... | ... | ... | ... | ... |

Table 1. Example of quantitative proteomics data obtained from a ¹⁵N labeling experiment. The Log₂(¹⁵N/¹⁴N) ratio indicates the fold change in protein expression between the experimental (¹⁵N) and control (¹⁴N) conditions.

Experimental Protocol: ¹⁵N Metabolic Labeling of E. coli for Proteomics

This protocol provides a detailed methodology for the metabolic labeling of E. coli with ¹⁵N for quantitative proteomics analysis.[7][8][9]

1. Preparation of M9 Minimal Medium:

-

Prepare a 10x M9 salt solution containing: 60 g/L Na₂HPO₄, 30 g/L KH₂PO₄, and 5 g/L NaCl.

-

For the ¹⁵N-labeled medium, prepare a 10x M9 salt solution with 5 g/L ¹⁵NH₄Cl (98-99% enrichment) as the sole nitrogen source. For the ¹⁴N medium, use 5 g/L ¹⁴NH₄Cl.

-

Autoclave the 10x M9 salt solutions.

-

Prepare sterile stock solutions of: 20% (w/v) glucose, 1 M MgSO₄, and 1 M CaCl₂.

2. Cell Culture and Labeling:

-

Inoculate a single colony of E. coli into 5 mL of LB medium and grow overnight.

-

The next day, inoculate 1 L of M9 minimal medium (containing either ¹⁴NH₄Cl or ¹⁵NH₄Cl, 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, and 0.1 mL of 1 M CaCl₂) with the overnight culture.

-

Grow the cultures at 37°C with shaking until they reach an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression if required (e.g., with IPTG).

-

Continue to grow the cells for the desired period to allow for protein expression and labeling.

3. Sample Preparation for Mass Spectrometry:

-

Harvest the cells by centrifugation.

-

Lyse the cells using a suitable method (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.

-

Quantify the protein concentration in each lysate (e.g., using a BCA assay).

-

Mix the ¹⁴N- and ¹⁵N-labeled proteomes in a 1:1 ratio based on protein concentration.

-

Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

-

The sample is now ready for LC-MS/MS analysis.

Metabolomics and Metabolic Flux Analysis

In metabolomics, ¹⁵N labeling is a powerful tool for tracing the flow of nitrogen atoms through metabolic pathways.[1] This is particularly valuable for studying amino acid, nucleotide, and other nitrogen-containing metabolite biosynthesis and catabolism. By combining ¹⁵N labeling with ¹³C labeling, researchers can perform dual-isotope tracing experiments to simultaneously track both carbon and nitrogen fluxes.[10][11]

Key Concepts

-

Metabolic Flux Analysis (MFA): A technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[12]

-

Isotopomer Distribution Analysis: By analyzing the mass distribution of metabolites, it is possible to deduce the pathways through which the labeled atoms have traveled.

Experimental Workflow: Metabolic Flux Analysis

The following diagram outlines the general workflow for a ¹³C/¹⁵N dual-labeling metabolic flux analysis experiment.

Caption: A generalized workflow for conducting a metabolic flux analysis experiment using stable isotopes.

Data Presentation: Metabolic Flux Analysis

The results of an MFA experiment are typically presented as a flux map, which is a visual representation of the metabolic network with the calculated flux values for each reaction. Quantitative data can also be summarized in a table.

| Reaction | Pathway | Flux (relative to glucose uptake) |

| Glycolysis (Glucose -> Pyruvate) | Central Carbon Metabolism | 100 |

| Pentose Phosphate Pathway | Central Carbon Metabolism | 25 |

| TCA Cycle (Acetyl-CoA -> CO₂) | Central Carbon Metabolism | 80 |

| Glutamate Dehydrogenase (α-KG + NH₄⁺ -> Glu) | Nitrogen Assimilation | 15 |

| ... | ... | ... |

Table 2. Example of quantitative flux data from a ¹³C/¹⁵N metabolic flux analysis experiment. Fluxes are often normalized to the uptake rate of the primary carbon source.

Experimental Protocol: ¹³C/¹⁵N Dual Labeling for Metabolic Flux Analysis in Mammalian Cells

This protocol provides a general outline for performing a dual-labeling experiment to measure metabolic fluxes in cultured mammalian cells.[10][11][13]

1. Cell Culture and Labeling:

-

Culture mammalian cells in standard growth medium to the desired confluency.

-

For the labeling experiment, switch the cells to a labeling medium containing ¹³C-labeled glucose and ¹⁵N-labeled glutamine as the primary carbon and nitrogen sources, respectively.

-

Incubate the cells in the labeling medium for a time course sufficient to reach isotopic steady-state.

2. Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell suspension.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

3. Mass Spectrometry Analysis:

-

Analyze the metabolite extracts using LC-MS or GC-MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, TCA cycle intermediates).

4. Computational Modeling:

-

Use a computational flux analysis software package (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model of the cell.

-

The software will then calculate the best-fit flux values for each reaction in the model.

Nucleic Acid Analysis with ¹⁵N Labeling

¹⁵N labeling can also be used to study the synthesis and turnover of DNA and RNA. A key technique in this area is DNA Stable Isotope Probing (DNA-SIP).

DNA Stable Isotope Probing (DNA-SIP)

DNA-SIP is a powerful technique used in microbial ecology to identify the active microorganisms in a complex community that are assimilating a specific ¹⁵N-labeled substrate.[14][15] The principle is that organisms that consume the ¹⁵N-labeled substrate will incorporate the heavy isotope into their DNA, increasing its buoyant density. This "heavy" DNA can then be separated from the "light" DNA of inactive organisms by density gradient ultracentrifugation.

Experimental Workflow: DNA-SIP

The following diagram illustrates the workflow for a DNA-SIP experiment.

Caption: A schematic representation of the DNA-SIP experimental workflow.

Experimental Protocol: ¹⁵N DNA-SIP

This protocol provides a general overview of the steps involved in a DNA-SIP experiment.[16][17][18]

1. Incubation with ¹⁵N Substrate:

-

Incubate the environmental sample (e.g., soil slurry, water sample) with a ¹⁵N-labeled substrate that is expected to be consumed by the target microorganisms (e.g., ¹⁵NH₄Cl, ¹⁵N-labeled amino acids).

-

Include a control incubation with the corresponding ¹⁴N-labeled substrate.

2. DNA Extraction:

-

Extract total DNA from the incubated samples using a standard DNA extraction kit or protocol.

3. Density Gradient Ultracentrifugation:

-

Mix the extracted DNA with a cesium chloride (CsCl) solution to create a density gradient.

-

Centrifuge the mixture at high speed for an extended period (e.g., 48-72 hours). This will cause the DNA to migrate to a position in the gradient that matches its buoyant density. ¹⁵N-labeled DNA will form a band at a higher density than ¹⁴N-labeled DNA.

4. Gradient Fractionation and DNA Recovery:

-

Carefully fractionate the density gradient by collecting small volumes from the bottom of the centrifuge tube.

-

Precipitate the DNA from each fraction.

5. Analysis of "Heavy" DNA:

-

Identify the fractions containing the "heavy" ¹⁵N-labeled DNA.

-

Analyze the DNA in these fractions using molecular techniques such as 16S rRNA gene sequencing or metagenomics to identify the microorganisms that incorporated the ¹⁵N label.

Applications in Drug Discovery and Development

¹⁵N stable isotope labeling is a valuable tool throughout the drug discovery and development pipeline.[19][20] Its applications include:

-

Target Identification and Validation: Quantitative proteomics can be used to identify proteins that are differentially expressed or modified in response to a drug candidate.

-

Mechanism of Action Studies: Metabolic flux analysis can reveal how a drug perturbs metabolic pathways.[21]

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: ¹⁵N-labeled drugs can be used to trace their absorption, distribution, metabolism, and excretion (ADME) in preclinical and clinical studies.

-

Biomarker Discovery: ¹⁵N labeling can aid in the discovery of biomarkers that can be used to monitor disease progression and drug efficacy.

Conclusion

Nitrogen-15 stable isotope labeling is a powerful and versatile technology that has profound biological significance. Its ability to trace the fate of nitrogen atoms in proteins, metabolites, and nucleic acids provides researchers with a unique window into the dynamic processes of life. From elucidating fundamental biological mechanisms to accelerating the development of new therapeutics, ¹⁵N labeling continues to be a cornerstone of modern biological and biomedical research. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for scientists seeking to harness the full potential of this indispensable technique.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 7. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 8. antibodies.cancer.gov [antibodies.cancer.gov]

- 9. 15N Labeling of Proteins Overexpressed in the Escherichia coli Strain KRX [pl.promega.com]

- 10. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [openresearch.surrey.ac.uk]

- 12. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. journals.asm.org [journals.asm.org]

- 15. DNA-, RNA-, and Protein-Based Stable-Isotope Probing for High-Throughput Biomarker Analysis of Active Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stable Isotope Probing Techniques and Methodological Considerations Using 15N | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 20. metsol.com [metsol.com]

- 21. Nitrogen-15 in Medical Diagnostics: Unlocking New Frontiers in Metabolic Research - China Isotope Development [asiaisotopeintl.com]

Delving into Choline's Metabolic Maze: A Technical Guide to ¹⁵N Labeled Tracer Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of utilizing ¹⁵N labeled tracers to explore the intricate pathways of choline metabolism. Choline, an essential nutrient, and its metabolites are pivotal in a myriad of physiological processes, including cell membrane integrity, neurotransmission, and methyl group metabolism. Dysregulation of these pathways is implicated in various pathologies, from liver disease to cancer, making them a critical area of investigation for diagnostics and therapeutic development. The use of stable isotope tracers, particularly ¹⁵N-labeled choline, offers a powerful and safe methodology to dynamically track the fate of choline in biological systems.

Core Choline Metabolism Pathways

Choline undergoes three primary metabolic fates within the cell: phosphorylation, oxidation, and acetylation.[1][2]

-

The Phosphorylation Pathway (Kennedy Pathway): This is the principal route for phosphatidylcholine (PC) synthesis, a major component of cellular membranes. Choline is first phosphorylated to phosphocholine by choline kinase (CK). Phosphocholine is then converted to cytidine diphosphate-choline (CDP-choline) by CTP:phosphocholine cytidylyltransferase (CCT). Finally, choline/ethanolamine phosphotransferase (CEPT) catalyzes the reaction of CDP-choline with diacylglycerol (DAG) to form PC.

-

The Oxidation Pathway: Occurring predominantly in the mitochondria of liver and kidney cells, this pathway involves the oxidation of choline to betaine aldehyde, which is further oxidized to betaine. Betaine serves as a crucial methyl donor in the methionine cycle, converting homocysteine to methionine.

-

The Acetylation Pathway: In cholinergic neurons, choline is acetylated by choline acetyltransferase (ChAT) to synthesize the neurotransmitter acetylcholine, which is essential for nerve impulse transmission.

Visualizing Choline Metabolism

The following diagrams illustrate the central pathways of choline metabolism and a general workflow for conducting ¹⁵N tracer studies.

Experimental Protocols

Protocol 1: ¹⁵N-Choline Tracer Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the sensitive and quantitative analysis of ¹⁵N-labeled choline and its metabolites in biological samples.

1. Sample Preparation and Metabolite Extraction:

-

For cultured cells: After incubation with ¹⁵N-choline, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells and extract metabolites using a solvent mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

For tissues: Homogenize the tissue sample in a chloroform:methanol:water (1:2:0.8, v/v/v) solution.

-

Centrifuge the homogenate to separate the aqueous and organic phases. The aqueous phase contains choline and its water-soluble metabolites, while the organic phase contains phospholipids.

-

Dry the separated phases under a stream of nitrogen.

2. LC-MS/MS Analysis:

-

Reconstitute the dried aqueous extract in a suitable solvent for hydrophilic interaction liquid chromatography (HILIC).

-

Reconstitute the dried organic extract in a solvent compatible with reversed-phase chromatography.

-

Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatography (Aqueous Metabolites):

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the transition of the ¹⁵N-labeled parent ion to a specific product ion for each metabolite. For example, for ¹⁵N-choline, the transition would be m/z 105.1 -> m/z 61.1.

-

3. Data Analysis:

-

Generate calibration curves using standards of known concentrations for both unlabeled and ¹⁵N-labeled metabolites.

-

Calculate the concentration of each metabolite in the samples based on the peak areas from the MRM chromatograms.

-

Determine the isotopic enrichment by calculating the ratio of the ¹⁵N-labeled metabolite to the total (labeled + unlabeled) metabolite pool.

Protocol 2: ¹⁵N-Choline Tracer Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR to detect and quantify ¹⁵N-labeled choline metabolites.

1. Sample Preparation:

-

Follow the same metabolite extraction procedure as described for LC-MS/MS to isolate the aqueous metabolites.

-

Reconstitute the dried aqueous extract in a deuterated buffer (e.g., D₂O with a known concentration of an internal standard like DSS).

2. NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.

-

Pulse Sequence: A sensitivity-enhanced ¹H-¹⁵N HSQC experiment is employed. This 2D NMR experiment correlates the chemical shifts of protons directly attached to ¹⁵N nuclei.

-

Acquisition Parameters:

-

The experiment is optimized to detect the correlation between the protons of the choline methyl groups and the ¹⁵N nucleus.

-

Typical spectral widths are around 12 ppm for the ¹H dimension and 30-40 ppm for the ¹⁵N dimension, centered on the expected chemical shifts of choline and its metabolites.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which will depend on the sample concentration.

-

3. Data Analysis:

-

Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Identify and assign the cross-peaks corresponding to ¹⁵N-choline and its metabolites based on their characteristic chemical shifts.

-

Quantify the metabolites by integrating the volume of their respective cross-peaks and normalizing to the internal standard.

-

Isotopic enrichment can be determined by comparing the integrals of the ¹⁵N-edited signals with the corresponding signals from a standard ¹H 1D NMR spectrum of the same sample.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from studies utilizing labeled choline tracers. These values can vary significantly depending on the cell type, experimental conditions, and the specific tracer used.

Table 1: Representative Concentrations of Choline and its Metabolites in Biological Samples

| Metabolite | Sample Type | Concentration (µmol/L) | Citation |

| Total Choline | Human Plasma (late lactation) | 13,535 | |

| Phosphocholine | Bovine Milk (early lactation) | 492 | [5] |

| Phosphatidylcholine | Bovine Milk (mid lactation) | 188 | [5] |

| Phosphatidylcholine | Bovine Milk (late lactation) | 659 | [5] |

| Choline | Infiltrating Ductal Carcinoma | Variable | [6] |

| Phosphocholine | Infiltrating Ductal Carcinoma | Variable | [6] |

| Glycerophosphocholine | Infiltrating Ductal Carcinoma | Variable | [6] |

Table 2: Isotopic Enrichment of Choline Metabolites after Labeled Choline Administration

| Labeled Precursor | Metabolite | % Incorporation | Cell/Tissue Type | Time | Citation |

| Propargylcholine (100 µM) | Total PC | 18% | NIH 3T3 cells | 24h | [7] |

| Propargylcholine (250 µM) | Total PC | 33% | NIH 3T3 cells | 24h | [7] |

| Propargylcholine (500 µM) | Total PC | 44% | NIH 3T3 cells | 24h | [7] |

| Propargylcholine (100 µM) | Sphingomyelin | 5% | NIH 3T3 cells | 24h | [7] |

| Propargylcholine (500 µM) | Sphingomyelin | 15% | NIH 3T3 cells | 24h | [7] |

| Azidoethylcholine (1 mM) | Total Choline Phospholipids | ~20% | Cells | 24h | [8] |

Conclusion

The use of ¹⁵N labeled tracers provides a robust and insightful approach to dissecting the complexities of choline metabolism. The detailed protocols and data presented in this guide offer a foundation for researchers to design and execute their own tracer studies. By combining advanced analytical techniques like LC-MS/MS and NMR with stable isotope labeling, the scientific community can continue to unravel the critical roles of choline in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Proton NMR of (15)N-choline metabolites enhanced by dynamic nuclear polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. "Choline and Choline Metabolite Patterns and Associations in Blood and " by Virginia M. Artegoitia, Jesse L. Foote et al. [digitalcommons.unl.edu]

- 6. 1H NMR analysis of choline metabolites in fine-needle-aspirate biopsies of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. salic.med.harvard.edu [salic.med.harvard.edu]

The Role of Choline Chloride-¹⁵N in Lipid and Membrane Biochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline is an essential nutrient vital for numerous biological functions, including the synthesis of the neurotransmitter acetylcholine and the major membrane phospholipid, phosphatidylcholine (PC).[1][2] The integrity and fluidity of cellular membranes are critically dependent on their phospholipid composition, which is in a constant state of dynamic turnover.[3] Understanding the intricate processes of lipid metabolism and membrane biochemistry is paramount in various fields, from fundamental cell biology to drug development. Choline chloride-¹⁵N, a stable isotope-labeled form of choline chloride, has emerged as an indispensable tool for researchers, enabling precise tracking and quantification of choline-containing lipids and their metabolic pathways.[1][4] This technical guide provides a comprehensive overview of the role and applications of Choline chloride-¹⁵N in lipid and membrane biochemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Significance of ¹⁵N Labeling in Choline Metabolism Studies

The use of stable isotopes like ¹⁵N offers a powerful non-radioactive method to trace the metabolic fate of molecules within biological systems.[1][5] Nitrogen is a central atom in the choline molecule. By labeling it with the ¹⁵N isotope, researchers can specifically track the entire choline molecule as it is taken up by cells and incorporated into various downstream metabolites, most notably phosphatidylcholine, a key component of cellular membranes.[1] This isotopic enrichment allows for the differentiation between pre-existing and newly synthesized lipids, providing a dynamic view of lipid metabolism that is not achievable with traditional analytical techniques.[3][6]

Core Applications in Lipid and Membrane Biochemistry

Choline chloride-¹⁵N is predominantly utilized in several key research areas:

-

Metabolic Research and Biochemical Tracing: It serves as a tracer to elucidate metabolic pathways, particularly the CDP-choline pathway for phosphatidylcholine synthesis.[4][7][8][9]

-

Neuroscience: It aids in tracking the synthesis of neurotransmitters like acetylcholine.[4]

-

Lipid Metabolism Studies: It is instrumental in quantifying the turnover rates of phospholipids and understanding membrane dynamics.[3][4]

-

Advanced Analytical Techniques: It is compatible with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for detailed structural and quantitative analysis.[1][4]

Quantitative Data Presentation

The use of Choline chloride-¹⁵N in conjunction with advanced analytical techniques has generated valuable quantitative data on lipid dynamics. The following tables summarize key findings from various studies.

Table 1: Phospholipid and Fatty Acid Turnover Rates in C. elegans

This table presents the replenishment rates of individual fatty acids and intact phospholipids in the nematode C. elegans, as determined by stable isotope labeling with ¹³C and ¹⁵N combined with mass spectrometry. The data highlights the rapid and dynamic nature of membrane maintenance.[3]

| Analyte | Turnover Rate (% new per hour) |

| Fatty Acids | |

| C16:0 | 6.1 ± 0.4 |

| C18:2n6 | 2.8 ± 0.3 |

| Phospholipids | |

| Phosphatidylethanolamine (PtdEtn) 36:2 | Data indicates successful incorporation of ¹⁵N |

| PtdEtn 38:5 (20:5/18:0) | Turnover not significantly reduced by fat-7 RNAi |

Data adapted from Dancy et al. (2015).[3]

Table 2: Hyperpolarized ¹⁵N-Choline Longitudinal Relaxation Times (T₁)

Hyperpolarized ¹⁵N-choline is a promising agent for in vivo metabolic imaging using NMR. The longitudinal relaxation time (T₁) is a critical parameter that determines the time window for signal detection. Longer T₁ values are advantageous for in vivo studies.[1][10]

| Compound | Environment | Magnetic Field (T) | T₁ (seconds) |

| ¹⁵N-Choline | Water | 11.7 | 285 ± 12 |

| ¹⁵N-Choline | Blood | 11.7 | 120 ± 10 |

| ¹⁵N-Choline | In vivo (Rat Brain) | 9.4 | 126 ± 15 |

| ¹⁵N-Choline-d₁₃ | Not specified | Not specified | Over twice as long as ¹⁵N-choline |

Data compiled from Gabellieri et al. and other sources.[10][11]

Table 3: ¹H NMR Relaxation Times of Choline in Human Cerebral White Matter at 1.5 T

Understanding the relaxation times of choline in different tissues is crucial for accurate quantification in magnetic resonance spectroscopy (MRS) studies.

| Metabolite | T₁ (ms) | T₂ (ms) |

| Choline | 1091 ± 132 | 352 ± 52 |

| Creatine | 1363 ± 137 | 219 ± 29 |

| N-acetyl aspartate | 1276 ± 132 | 336 ± 46 |

Data from van der Graaf et al. (2002).[12]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biochemical pathways and experimental procedures is essential for a clear understanding of the application of Choline chloride-¹⁵N.

The CDP-Choline Pathway for Phosphatidylcholine Synthesis

The primary route for phosphatidylcholine (PC) synthesis in mammalian cells is the CDP-choline pathway, also known as the Kennedy pathway.[9] Choline chloride-¹⁵N directly traces this pathway.

Figure 1: The CDP-Choline Pathway for ¹⁵N-Phosphatidylcholine Synthesis.

General Experimental Workflow for Stable Isotope Labeling and Lipidomic Analysis

The following diagram outlines the typical workflow for a lipidomics study using Choline chloride-¹⁵N.

Figure 2: General workflow for lipidomic analysis using ¹⁵N-labeling.

Synthesis of Choline Chloride-¹⁵N

The synthesis of Choline chloride-¹⁵N is a crucial first step for its use in research. A common method involves the quaternization of ¹⁵N-enriched trimethylamine.

References

- 1. Choline chloride-15N | 287484-43-9 | Benchchem [benchchem.com]

- 2. Item - 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - figshare - Figshare [figshare.com]

- 3. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans | PLOS One [journals.plos.org]

- 4. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 10. State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Relaxation times of choline, creatine and N-acetyl aspartate in human cerebral white matter at 1.5 T - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Choline Chloride-15N: Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Choline chloride-15N, a stable isotope-labeled compound crucial for a variety of research applications. This document details its commercial availability, summarizes key product specifications from various suppliers, and presents detailed experimental protocols for its use in metabolic labeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Commercial Suppliers and Product Availability

This compound is available from several reputable commercial suppliers. The following tables provide a comparative summary of their product offerings, including specifications and pricing information.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Contact Information | Notes |

| Santa Cruz Biotechnology, Inc. | --INVALID-LINK-- | North America: +1 800 457 3801Europe: +49 6221 4503 0 | Offers a range of biochemicals for research.[1] |

| BenchChem | --INVALID-LINK-- | Inquiry-based | Specializes in providing a wide range of chemical products for research and development.[2] |

| Merck (Sigma-Aldrich) | --INVALID-LINK-- | Country-specific contact numbers available on their website. | A leading supplier of chemicals and laboratory equipment. |

| Research Scientific | --INVALID-LINK-- | Online contact form | Supplies a variety of research chemicals and reagents. |

Table 2: this compound Product Specifications

| Supplier | Product Number | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Form | Available Quantities | Price (USD/EUR) |

| Santa Cruz Biotechnology, Inc. | sc-210195 | 287484-43-9 | 140.62 | Not explicitly stated, refer to Certificate of Analysis | Not explicitly stated, refer to Certificate of Analysis | Solid | Inquire | Inquire |

| BenchChem | B1512799 | 287484-43-9 | 140.62 | Not explicitly stated | Not explicitly stated | Solid | Inquire | Inquire |

| Merck (Sigma-Aldrich) | 609269 | 287484-43-9 | 140.62 | ≥98 atom % 15N | ≥99% (CP) | Solid | 1 g | $1,270.00 / €1,170.00 |

| Research Scientific | SA/609269-1G | Not available | Not available | 98% | Not available | Solid | 1 g | Inquire |

Note: Pricing and availability are subject to change. Please refer to the suppliers' websites for the most current information. "Inquire" indicates that pricing and availability are provided upon request.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound. These protocols are compiled from established research practices and are intended to serve as a guide for laboratory implementation.

Metabolic Labeling of Mammalian Cells

This protocol describes the process of introducing this compound into mammalian cells to label choline-containing metabolites for downstream analysis.

Materials:

-

This compound

-

Mammalian cell line of interest (e.g., HEK293, CHO)

-

Complete cell culture medium

-

Choline-free cell culture medium

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Standard cell culture equipment (incubator, centrifuge, etc.)

Methodology:

-

Cell Culture Preparation: Culture the mammalian cells in their standard complete medium until they reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing choline-free medium with this compound to the desired final concentration. The optimal concentration may vary depending on the cell line and experimental goals and should be determined empirically. Add dialyzed FBS to the labeling medium.

-

Labeling Initiation:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells twice with sterile PBS to remove any residual unlabeled choline.

-

Add the prepared 15N-labeling medium to the cells.

-

-

Incubation: Incubate the cells in the labeling medium for the desired period. The incubation time will depend on the turnover rate of the metabolites of interest. For many applications, an incubation period of 24-48 hours is sufficient.

-

Cell Harvesting:

-

After the incubation period, aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells using a method appropriate for your downstream application (e.g., trypsinization, scraping).

-

-

Sample Processing: Process the harvested cell pellets immediately or store them at -80°C for later analysis by NMR or mass spectrometry.

Hyperpolarized 15N NMR Spectroscopy of Choline Metabolites

This protocol outlines the general steps for enhancing the NMR signal of this compound and its metabolites through dynamic nuclear polarization (DNP).

Materials:

-

15N-labeled choline chloride sample from metabolically labeled cells or tissues

-

Glassing agent (e.g., glycerol-d8/D2O mixture)

-

Stable radical (e.g., TEMPO)

-

DNP polarizer

-

High-resolution NMR spectrometer

Methodology:

-

Sample Preparation:

-

Dissolve the 15N-labeled choline chloride sample in a glassing agent containing a stable radical. A typical preparation might involve 6 M 15N-enriched choline chloride in a 60/40 v/v glycerol-d8/D2O solution with 50 mM TEMPO.[3]

-

Freeze the sample into small beads by dropping it into liquid nitrogen.

-

-

Hyperpolarization:

-

Place the frozen sample beads into the DNP polarizer.

-

Irradiate the sample with microwaves at the appropriate frequency (e.g., 94 GHz for a 3.35 T magnetic field) at low temperature (e.g., 1.2 K) for an extended period (e.g., 3 hours) to enhance the 15N nuclear polarization.[4]

-

-

Dissolution and Transfer:

-

Rapidly dissolve the hyperpolarized sample in a pre-heated solvent (e.g., D2O) to create a liquid sample with a final concentration suitable for NMR analysis (e.g., 50 mM).[3]

-

Quickly transfer the hyperpolarized liquid sample to the NMR spectrometer.

-

-

NMR Data Acquisition:

-

Inject the sample into the NMR tube within the spectrometer.

-

Acquire the 15N NMR spectrum immediately. The enhanced polarization will decay over time, with a typical lifetime (T1) of around 200 seconds for 15N in choline at room temperature.[4] This lifetime can be extended by using deuterated choline analogs.[4]

-

Sample Preparation for LC-MS/MS Analysis of 15N-Labeled Choline Metabolites

This protocol provides a general workflow for extracting and preparing 15N-labeled choline and its metabolites from biological samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

15N-labeled biological sample (e.g., cell pellet, plasma)

-

Internal standards (e.g., choline-d13, TMA-d9, TMAO-d9)[5]

-

Extraction solvent (e.g., water:methanol, 1:4, v:v)[6]

-

Protein precipitation agent (e.g., acetonitrile)

-

Centrifuge

-

Syringe filters (0.2 µm)

-

LC-MS/MS system

Methodology:

-

Sample Homogenization and Extraction:

-

For cell pellets, resuspend in an appropriate volume of extraction solvent.

-

For plasma samples, dilute with the extraction solvent (e.g., 1:80 dilution).[6]

-

Add internal standards to the sample to correct for extraction efficiency and matrix effects.

-

Vortex the sample vigorously and incubate on ice to facilitate cell lysis and metabolite extraction.

-

-

Protein Precipitation:

-

Add a cold protein precipitation agent, such as acetonitrile, to the sample.

-

Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to precipitate proteins.

-

-

Centrifugation and Filtration:

-

Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.

-

Carefully collect the supernatant containing the metabolites.

-

Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulates.

-

-

Solvent Evaporation and Reconstitution:

-

Dry the filtered supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 0.1% formic acid in water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system for analysis.

-

Use appropriate chromatographic conditions to separate choline and its metabolites.

-

Set up the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both the 15N-labeled and unlabeled analytes, as well as the internal standards.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in research.

Caption: Experimental workflow for metabolic labeling with this compound.

Caption: Simplified signaling pathway of choline metabolism.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 287484-43-9 | Benchchem [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Proton NMR of (15)N-choline metabolites enhanced by dynamic nuclear polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS and Its Application - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of Choline Chloride-15N: A Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Choline chloride-15N in a laboratory setting. Given that the isotopic labeling with ¹⁵N does not significantly alter the chemical properties of the molecule from a safety perspective, this document refers to the well-established data for unlabeled Choline chloride. All procedures should be conducted in accordance with institutional and national safety regulations.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the substance's physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄¹⁵ClNO | N/A |

| Molecular Weight | ~140.62 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 302-305 °C (decomposes) | [3][4] |

| Boiling Point | Not applicable (decomposes on heating) | [2] |

| Solubility | Soluble in water (approx. 650 g/L) and ethanol. Insoluble in ether, benzene, and carbon disulfide. | [2][4] |

| pH | 5.0-6.5 (10% aqueous solution) | [4] |

| Vapor Pressure | 6.57 x 10⁻¹⁰ hPa at 25°C (calculated) | [2] |

| Stability | Stable under normal conditions. Hygroscopic. Unstable in alkaline solutions. | [3][4] |

| Log Kow | -3.77 (measured), -5.15 (calculated) | [2] |

Toxicological Data

Understanding the toxicological profile of this compound is crucial for risk assessment and implementing appropriate safety measures.

| Metric | Value | Species | Reference |

| Oral LD50 | 3150 - 5000 mg/kg | Rat | [2] |

| Oral LD50 | 3900 mg/kg | Mouse | |

| Intraperitoneal LD50 | 450 mg/kg | Rat | |

| Intraperitoneal LD50 | 320 mg/kg | Mouse | |

| Skin Irritation | May cause slight irritation. | Rabbit | [2] |

| Eye Irritation | May cause slight irritation. | Rabbit | [2] |

| Sensitization | No sensitizing effects are known. | N/A | |

| Mutagenicity | Not mutagenic in in-vitro tests (e.g., Ames Test). | N/A | [5] |

| Carcinogenicity | Not classified as a carcinogen. | N/A |

Safety and Handling Procedures

Adherence to the following guidelines is mandatory to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, the following are generally recommended:

-

Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[6]

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[6]

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]

-

Respiratory Protection: Not typically required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.[6]

Handling

-

Work in a well-ventilated area.

-

Avoid generating dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated place.[7]

-

Keep the container tightly closed.

-

Choline chloride is hygroscopic; protect from moisture.[7]

-

Store away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention if discomfort continues.[2]

Accidental Release Measures

-

Minor Spills:

-

Wear appropriate PPE.

-

Clean up spills immediately.

-

For solid spills, avoid generating dust. Use a dry clean-up procedure such as sweeping or vacuuming.

-

Place the spilled material into a clean, dry, labeled container for disposal.

-

-

Major Spills:

-

Evacuate the area.

-

Alert the appropriate emergency response team.

-

Control personal contact by using appropriate PPE and, if necessary, a dust respirator.

-

Prevent the spillage from entering drains or waterways.

-

Experimental Protocols: Metabolic Tracing with this compound

This compound is a valuable tracer for studying cellular metabolism, particularly in the context of cancer research and neuroscience. Below is a generalized protocol for a metabolic tracing experiment using Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective

To trace the metabolic fate of Choline-15N in a cell culture model and identify its downstream metabolites.

Materials

-

This compound

-

Cell culture medium appropriate for the cell line

-

Cell line of interest (e.g., cancer cell line, neuronal cells)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell scrapers

-

Centrifuge

-

NMR spectrometer

-

NMR tubes

Methodology

-

Cell Culture:

-

Culture cells to the desired confluency in standard medium.

-

-

Labeling:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Replace the standard medium with a medium containing a known concentration of this compound. The concentration and labeling time will need to be optimized for the specific cell line and experimental goals.

-

Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled choline.

-

-

Metabolite Extraction:

-

After the labeling period, wash the cells with ice-cold PBS to remove any remaining labeled choline from the medium.

-

Harvest the cells by trypsinization or using a cell scraper.

-

Centrifuge the cell suspension to pellet the cells.

-

Extract the metabolites using a suitable extraction method (e.g., methanol-chloroform-water extraction).

-

-

NMR Analysis:

-

Prepare the extracted metabolite samples for NMR analysis by resuspending them in a suitable deuterated solvent.

-

Acquire ¹⁵N NMR spectra to identify and quantify the labeled metabolites.

-

Techniques such as Dynamic Nuclear Polarization (DNP) can be employed to enhance the sensitivity of ¹⁵N NMR.

-

-

Data Analysis:

-

Process the NMR data to identify the chemical shifts of the ¹⁵N-labeled metabolites.

-

Quantify the relative abundance of each labeled metabolite to determine the metabolic flux through the choline pathway.

-

Visualizations

Choline Metabolism Pathway

The following diagram illustrates the key steps in the choline metabolic pathway, highlighting the molecules that can be traced using ¹⁵N labeling.

References

- 1. Choline Chloride | C5H14NO.Cl | CID 6209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Choline chloride | CAS#:67-48-1 | Chemsrc [chemsrc.com]

- 4. Choline chloride | 67-48-1 [chemicalbook.com]

- 5. file1.lookchem.com [file1.lookchem.com]

- 6. columbuschemical.com [columbuschemical.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for Choline Chloride-15N in NMR Spectroscopy for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Choline chloride-15N in Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic studies. The focus is on leveraging the unique properties of the 15N isotope to trace the metabolic fate of choline, a critical nutrient involved in cell membrane synthesis, neurotransmission, and lipid metabolism. Altered choline metabolism is a recognized hallmark of various diseases, including cancer, making 15N-labeled choline a valuable tool for diagnostics and therapeutic monitoring.[1][2]

Introduction to 15N-Choline NMR Spectroscopy

Nitrogen-15 (15N) is a stable isotope with a nuclear spin of 1/2, making it NMR-active. While its natural abundance is low (0.37%), isotopic labeling allows for highly specific tracking of nitrogen-containing molecules like choline. The primary challenge in 15N NMR is its low gyromagnetic ratio, which results in inherently low sensitivity compared to 1H or 13C NMR.[3] To overcome this limitation, hyperpolarization techniques, particularly Dynamic Nuclear Polarization (DNP), are often employed to dramatically enhance the 15N signal, enabling real-time metabolic imaging and in vivo spectroscopy.[4][5][6]

The key advantages of using this compound include:

-

High Specificity: The 15N label allows for unambiguous tracking of choline and its downstream metabolites.

-

Longer T1 Relaxation Times: Compared to 13C, 15N often exhibits longer spin-lattice relaxation times (T1), which is advantageous for hyperpolarization studies as it allows for a longer observation window of the metabolic processes.[3][7] Deuteration of the choline molecule can further extend these relaxation times.[3][5][8]

-

Alternative to 13C Labeling: In some contexts, 15N labeling can provide a viable alternative or complementary approach to 13C-based metabolic studies.[7]

Key Applications

The primary application of this compound in metabolic studies is the investigation of the choline kinase pathway, which is frequently upregulated in cancer.[1][9] This leads to an accumulation of phosphocholine, a key biomarker for malignancy.[9][10][11]

Core applications include:

-

Cancer Metabolism Research: Studying the aberrant choline metabolism in cancer cells to identify diagnostic biomarkers and therapeutic targets.[1][2][12]

-

In Vivo Metabolic Imaging: Real-time monitoring of choline uptake and conversion to phosphocholine in tumors using hyperpolarized 15N-choline.[3][6]

-

Drug Development: Assessing the efficacy of drugs that target choline metabolism by monitoring changes in the 15N-choline metabolic profile.

-

Neurobiology: Investigating choline metabolism in the brain, where it is a precursor to the neurotransmitter acetylcholine and membrane phospholipids.

Experimental Protocols

Cell Culture and Isotope Labeling Protocol

This protocol outlines the steps for labeling cultured cells with this compound for subsequent NMR analysis.

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate.

-

Labeling Medium Preparation: Prepare growth medium containing this compound at a concentration typically ranging from 10 µM to 100 µM. The exact concentration may need to be optimized based on the cell line and experimental goals.

-

Isotope Labeling:

-

Remove the standard growth medium from the cell culture plates.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled choline.

-

Add the 15N-choline containing medium to the cells.

-

Incubate the cells for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled choline.[9]

-

-

Cell Harvesting and Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Quench metabolism by adding a cold extraction solvent, typically a methanol:chloroform:water mixture, to precipitate proteins and extract metabolites.[13]

-

Collect the cell lysate and separate the polar (containing phosphocholine) and non-polar phases.

-

Lyophilize the polar extracts to dryness.

-

-

Sample Preparation for NMR:

-

Reconstitute the dried metabolite extracts in a deuterated NMR buffer (e.g., D2O with a known concentration of a reference standard like TMSP-d4).[14]

-

Adjust the pH of the sample to a physiological range (e.g., pH 7.2-7.4) to ensure reproducible chemical shifts.[13]

-

Transfer the sample to an NMR tube.

-

Hyperpolarized 15N-Choline NMR Protocol (In Vitro/In Vivo)

This protocol describes the general workflow for using DNP to enhance the 15N signal from this compound.

-

Sample Preparation for DNP:

-

Dynamic Nuclear Polarization:

-

Place the sample in a DNP polarizer at very low temperatures (e.g., 1.2-1.4 K) and in a high magnetic field (e.g., 3.35 T).[5][7]

-

Irradiate the sample with microwaves at a frequency corresponding to the electron spin resonance of the free radical (e.g., 94 GHz).[4][7] This transfers the high polarization of the electron spins to the 15N nuclei.

-

-

Dissolution and Transfer:

-

Rapidly dissolve the hyperpolarized sample in a superheated aqueous medium.

-

Quickly transfer the liquid sample to an NMR spectrometer or an injection system for in vivo studies. This entire process needs to be completed within a few seconds to minimize the loss of polarization.

-

-

NMR Data Acquisition:

-

Immediately begin acquiring 15N NMR spectra using a series of low-angle pulses to monitor the signal decay over time as the hyperpolarized state returns to thermal equilibrium.[7]

-

For in vivo studies, inject the hyperpolarized 15N-choline into the animal model and acquire time-resolved spectra to observe the conversion to metabolites like 15N-phosphocholine.[3][6]

-

Data Presentation

Quantitative data from various studies on 15N-choline NMR are summarized in the tables below for easy comparison.

Table 1: 15N Spin-Lattice Relaxation Times (T1) of Choline and its Analogs

| Compound | Conditions | Magnetic Field (T) | T1 (s) | Reference |

| 15N-Choline | 100mM in 100% D2O | Not Specified | 218 | [7] |

| 15N-Choline | 83mM in 84%H2O/16%D2O | Not Specified | 232 | [7] |

| 15N-Choline | In the presence of OX63 radical | Not Specified | 203 | [7] |

| 15N-Choline | In the presence of Finland radical | Not Specified | 165 | [7] |

| 15N-Choline | In D2O | 7 | 189 ± 2 | [3] |

| 15N-Choline-d9 | In D2O | 7 | 390 ± 110 | [3] |

| 15N-Choline | In vitro | 9.4 | 172 ± 16 | [6] |

| 15N-Choline | In vivo (rat head) | 9.4 | 126 ± 15 | [6] |

| 15N-Choline-d13 | Not Specified | Not Specified | >2x longer than 15N-choline | [8] |

Table 2: Hyperpolarization Parameters for 15N-Choline

| Parameter | Value | Conditions | Reference |

| 15N Polarization | ~3.3% | 3.35 T, 1.2 K, with TEMPO radical | [4][5][6] |

| 15N Polarization | ~6% | 3.35 T, 1.4 K, with OX63 or Finland radical | [7] |

| Signal Enhancement (vs. thermal equilibrium at 9.4 T) | ~23,500 | Not Specified | [8] |

Visualization of Pathways and Workflows

Choline Metabolism Pathway

The following diagram illustrates the key metabolic pathway for choline, highlighting the conversion of choline to phosphocholine by the enzyme choline kinase.

Caption: Choline metabolism pathway showing the uptake of 15N-labeled choline and its subsequent phosphorylation.

Experimental Workflow for 15N-Choline NMR

This diagram outlines the general experimental workflow for a typical 15N-choline metabolic study using NMR.

Caption: General experimental workflow for metabolic studies using 15N-labeled choline and NMR spectroscopy.

Conclusion

This compound is a powerful tool for probing choline metabolism, particularly in the context of cancer research and drug development. When combined with hyperpolarization techniques, it allows for sensitive, real-time tracking of metabolic fluxes in vitro and in vivo. The protocols and data presented here provide a foundation for researchers to design and implement their own 15N-choline NMR studies. Careful optimization of labeling conditions, NMR acquisition parameters, and data analysis pipelines is crucial for obtaining high-quality, interpretable results.

References

- 1. Choline metabolism-based molecular diagnosis of cancer: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Proton NMR of (15)N-choline metabolites enhanced by dynamic nuclear polarization. | Semantic Scholar [semanticscholar.org]

- 5. Proton NMR of (15)N-choline metabolites enhanced by dynamic nuclear polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cds.ismrm.org [cds.ismrm.org]

- 8. researchgate.net [researchgate.net]

- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. Choline containing metabolites during cell transfection: an insight into magnetic resonance spectroscopy detectable changes - PubMed [pubmed.ncbi.nlm.nih.gov]